N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group and an acetamide-linked thieno[3,2-d]pyrimidin-4-one moiety. Such triazole derivatives are known for diverse biological activities, including antimicrobial, antitumor, and antiviral properties . The methoxy group on the phenyl ring may enhance lipophilicity and receptor binding, while the thienopyrimidinone scaffold contributes to π-π stacking interactions in biological targets. Structural analogs in the literature often employ similar acetamide linkers to bridge aromatic and heterocyclic systems, suggesting a strategic design for optimizing pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C17H14N6O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H14N6O3S/c1-26-12-5-3-2-4-10(12)15-20-17(22-21-15)19-13(24)8-23-9-18-11-6-7-27-14(11)16(23)25/h2-7,9H,8H2,1H3,(H2,19,20,21,22,24) |
InChI Key |
RFLCTPRVFWHOFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the incorporation of the thienopyrimidine moiety and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various pathogens. For instance, synthesized triazole derivatives have been tested against Candida albicans and gram-positive bacteria, revealing notable inhibition zones in disk diffusion assays .
- Anticancer Properties : The compound has also been evaluated for its anticancer potential. In vitro studies have shown that modifications to the structure can enhance cytotoxicity against several cancer cell lines. For example, certain derivatives exhibited growth inhibition percentages exceeding 75% against multiple cancer types .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.
Synthesis and Characterization
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Screening
A series of synthesized derivatives were tested for their antimicrobial efficacy against C. albicans and various bacterial strains. The results indicated that certain modifications significantly improved activity compared to standard antibiotics.
Cytotoxicity Evaluation
In a comprehensive study evaluating cytotoxicity on multiple cancer cell lines using the MTT assay, specific derivatives showed enhanced anticancer activity. For instance:
- Compound A demonstrated 86% growth inhibition against SNB-19 cells.
- Compound B exhibited 75% inhibition against OVCAR-8 cells.
Summary of Findings
| Property | Details |
|---|---|
| Antimicrobial Activity | Effective against C. albicans and gram-positive bacteria |
| Anticancer Activity | Significant growth inhibition in multiple cancer cell lines |
| Anti-inflammatory | Potential effects observed in preliminary studies |
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Triazole Core Variations: The target compound’s 1,2,4-triazole is substituted at the 3-position with a 2-methoxyphenyl group, similar to ’s triazolone derivative. In contrast, ’s compound 6m uses a 1,2,3-triazole with a naphthyloxy methyl group, which may reduce metabolic stability compared to methoxy substituents .
This contrasts with and ’s pyrimido[4,5-d]pyrimidinones, which lack sulfur atoms but share similar hydrogen-bonding capabilities .
Biological Implications: ’s triazolone derivative demonstrates antimicrobial and antitumor activities, likely due to the methoxyphenyl group’s electron-donating effects and the triazolone ring’s hydrogen-bonding capacity. The target compound’s thienopyrimidinone may offer improved bioavailability due to sulfur’s lipophilic character . Chlorophenyl substituents (e.g., in compound 6m) are associated with enhanced electrophilic reactivity but may increase toxicity risks compared to methoxy groups .
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings and data.
Structural Overview
The compound features a complex structure that includes a triazole ring and a thieno[3,2-d]pyrimidine moiety , contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 363.4 g/mol.
Synthesis
The synthesis typically involves the formation of the triazole ring through cyclization reactions with hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group is introduced via nucleophilic substitution techniques. The thieno[3,2-d]pyrimidine component is synthesized through condensation reactions involving suitable precursors.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Cell Line Studies : Preliminary in vitro studies indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). For instance, it demonstrated an IC50 value of approximately 0.43 µM against HCT116 cells, indicating potent activity compared to other known anticancer agents .
- Mechanism of Action : The compound likely exerts its effects by interacting with specific molecular targets involved in cell proliferation and apoptosis. It has been reported to inhibit the phosphorylation of p65 in the NF-kB pathway, leading to decreased DNA binding activity of NF-kB and increased levels of IkBα . This mechanism suggests that it may prevent cancer cell survival and promote apoptosis.
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:
- Antimicrobial Activity : Similar compounds within the triazole family have demonstrated antimicrobial properties against various pathogens. This suggests that the target compound may also possess such activities .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]-2-(4-methylthieno[3,2-d]pyrimidin) | Chlorine substituent on phenyl ring | Anticancer activity |
| N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-(thieno[3,2-d]pyrimidin) | Fluorine substituent on phenyl ring | Antimicrobial properties |
| N-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(thieno[3,2-d]pyrimidin) | Hydroxyl substituent on phenyl ring | Cytotoxic effects against cancer cells |
The presence of the methoxy group in the target compound enhances its reactivity and potential interactions with biological targets compared to other structural analogs .
Case Studies
Research has highlighted several case studies where derivatives of triazole-containing compounds have been evaluated for their anticancer potential:
- Study on HCT116 Cells : A derivative exhibited an IC50 value significantly lower than standard chemotherapeutics while showing minimal toxicity to normal cells .
- Mechanistic Insights : Investigations into the apoptotic mechanisms revealed that compounds similar to N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin) increased reactive oxygen species (ROS) levels in treated cancer cells, leading to mitochondrial dysfunction and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
